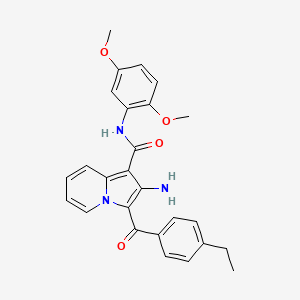

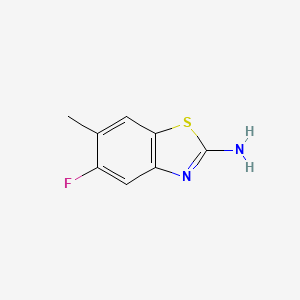

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, has been achieved through a one-pot domino reaction. This process involves the reaction of alkyl or aryl isocyanides with pyridine-2-carbaldehyde in the presence of acetoacetanilide in toluene without any prior activation or modification . Although the specific synthesis of 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups contributing to its chemical behavior. The presence of an indolizine core, a dimethoxyphenyl group, and an ethylbenzoyl moiety suggests a molecule with significant aromatic character and potential for varied electronic interactions. The exact molecular structure analysis would require further studies, which are not covered in the provided papers.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide. However, the synthesis of related compounds involves reactions with isocyanides and aldehydes, which could imply that the compound may also engage in similar reactions due to the presence of amide and indolizine functionalities .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Heterocyclic Chemistry

One of the primary applications involves the synthesis of complex heterocyclic compounds. The process typically entails creating compounds with potential applications in medicinal chemistry and materials science. For instance, Soršak et al. (1998) discussed the synthesis of fused 3-aminopyranones and other heterocycles, highlighting the utility of certain reagents in constructing complex molecules with high yields (Soršak, Stanovnik, & Grdadolnik, 1998). Similarly, Outlaw et al. (2016) explored photoluminescent materials with reversible pH-dependent optical properties, demonstrating the potential of indolizine derivatives in developing new photonic sensors and devices (Outlaw, Zhou, Bragg, & Townsend, 2016).

Potential Application to Tropical Diseases

Zhang et al. (2014) focused on the novel synthesis of isoxazoline indolizine amides for potential application to tropical diseases. The strategic synthesis of indolizine core structures for efficient derivatization underscores the role of these compounds in developing therapeutic agents for diseases prevalent in tropical regions (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Dyeing Polyester Fibers and Biological Activities

Khalifa et al. (2015) synthesized novel heterocyclic compounds with applications in dyeing polyester fibers, demonstrating the dual functionality of such molecules in textile engineering and biological activity assays. Their work illustrates the versatility of indolizine derivatives in both industrial and biomedical contexts (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Cytotoxicity and Antitumor Activities

Research has also delved into the cytotoxic and antitumor activities of indolizine derivatives. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing potent cytotoxicity against various cancer cell lines. This underscores the therapeutic potential of such compounds in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

特性

IUPAC Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-4-16-8-10-17(11-9-16)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-15-18(32-2)12-13-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZLXDBYKNQJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2554209.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)